
17-Ethylpregn-4-ene-3,20-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GIT-027 involves the formation of the isoxazole ring, which is a crucial structural component of the compound. The general synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Substitution Reactions: The phenyl group is introduced through substitution reactions, typically using phenyl halides under basic conditions.
Industrial Production Methods
Industrial production of GIT-027 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
GIT-027 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the phenyl group.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Phenyl halides, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of GIT-027 with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
GIT-027 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Studied for its effects on immune cells and cytokine production.
Medicine: Investigated for its potential in treating autoimmune diseases, such as type 1 diabetes and systemic lupus erythematosus
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
GIT-027 exerts its effects by targeting macrophages and modulating the production of proinflammatory cytokines. It interferes with the toll-like receptor (TLR) signaling pathways, particularly TLR4 and TLR2/6, reducing the secretion of tumor necrosis factor-alpha, interleukin-1 beta, interleukin-10, and interferon-gamma . This modulation helps in preventing inflammation and autoimmune responses.
Comparison with Similar Compounds
Similar Compounds
VGX-1027: Another immunomodulatory compound with similar properties.
Zenuzolac: Known for its anti-inflammatory effects.
Combrestatin A4: Used in cancer research for its ability to inhibit angiogenesis.
Uniqueness of GIT-027
GIT-027 is unique due to its specific targeting of macrophages and its ability to modulate multiple cytokines simultaneously. This makes it a versatile compound for studying immune responses and developing new therapeutic strategies.
Properties
CAS No. |
1048-01-7 |
---|---|
Molecular Formula |
C23H34O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-17-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-5-23(15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,21+,22+,23-/m1/s1 |
InChI Key |
BDFDXZCXSWHAAH-DTILQVPTSA-N |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Synonyms |
17-Ethylpregn-4-ene-3,20-dione |
Origin of Product |
United States |
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